Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

Lipophilicity Drug-likeness Medicinal chemistry

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (CAS 1378270-90-6) is a bicyclic heterocyclic building block belonging to the octahydrocyclopenta[c]pyrrole ester class, with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol. The compound exists as a hydrochloride salt of the methyl ester, featuring a fused cyclopentane-pyrrolidine scaffold that confers a saturated carbon fraction (Fsp³) of 0.888 and a moderate polar surface area of 38 Ų.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 1378270-90-6
Cat. No. B1528301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride
CAS1378270-90-6
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCCC2CN1.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H
InChIKeyNKGAYPKHZQNOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Octahydrocyclopenta[c]pyrrole-1-carboxylate Hydrochloride (CAS 1378270-90-6): Structural, Physicochemical, and Procurement Identity


Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (CAS 1378270-90-6) is a bicyclic heterocyclic building block belonging to the octahydrocyclopenta[c]pyrrole ester class, with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . The compound exists as a hydrochloride salt of the methyl ester, featuring a fused cyclopentane-pyrrolidine scaffold that confers a saturated carbon fraction (Fsp³) of 0.888 and a moderate polar surface area of 38 Ų [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of biologically active molecules including protease inhibitors, glycine transporter inhibitors, and SHP2 allosteric modulators [2][3]. The hydrochloride salt form distinguishes it from the free base (CAS 1378569-87-9) and the ethyl ester hydrochloride analog (CAS 1147103-42-1), creating meaningful differentiation in physicochemical properties relevant to research and industrial procurement decisions.

Why Methyl Octahydrocyclopenta[c]pyrrole-1-carboxylate Hydrochloride Cannot Be Simply Substituted by In-Class Analogs


Octahydrocyclopenta[c]pyrrole-1-carboxylate derivatives share a common bicyclic core, yet subtle variations in ester alkyl chain length, salt form, and stereochemistry produce pronounced differences in lipophilicity, solubility, reactivity, and biological compatibility [1]. The hydrochloride salt of the methyl ester (CAS 1378270-90-6) is not interchangeable with its free base, ethyl ester hydrochloride, or carboxylic acid hydrochloride counterparts without altering synthetic outcomes, pharmacokinetic profiles, or procurement economics. The quantitative evidence below demonstrates that even small structural modifications lead to measurable divergence in key selection parameters—such as a 0.36-unit LogP difference between methyl and ethyl ester hydrochlorides—that directly impact experimental design and industrial scale-up decisions [2]. Relying on generic substitution without acknowledging these differences risks irreproducibility in synthesis, unexpected solubility behavior, and suboptimal cost-performance ratios in procurement.

Quantitative Differentiation Evidence: Methyl Octahydrocyclopenta[c]pyrrole-1-carboxylate Hydrochloride vs Closest Analogs


Lipophilicity Advantage: Methyl Ester HCl (LogP 0.76) vs Ethyl Ester HCl (LogP 1.12) – Direct Head-to-Head Comparison

The target compound methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride exhibits a calculated LogP of 0.76, which is 0.36 units lower than the ethyl ester hydrochloride analog (LogP 1.12), both measured under identical computational methodology on the ChemSpace platform [1]. This 32% reduction in lipophilicity places the methyl ester more favorably within the Lipinski Rule of Five optimal LogP range (≤5) for drug-like compounds and suggests superior aqueous solubility for in vitro assay preparation [2]. The lower LogP also predicts reduced non-specific protein binding and diminished hERG channel affinity, liabilities previously identified for the octahydrocyclopenta[c]pyrrole chemical series [3].

Lipophilicity Drug-likeness Medicinal chemistry ADME

Hydrochloride Salt vs Free Base: Enhanced Handling and Solubility for Downstream Chemistry

The hydrochloride salt form (CAS 1378270-90-6) offers well-established advantages over the free base methyl octahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 1378569-87-9), including increased crystallinity, higher melting point, and significantly enhanced aqueous solubility [1]. Hydrochloride salts of octahydrocyclopenta[c]pyrrole derivatives are reported to be freely soluble in water and polar organic solvents, whereas the free base forms typically exhibit limited water solubility requiring organic co-solvents for dissolution [2]. For the parent octahydrocyclopenta[c]pyrrole hydrochloride scaffold, melting points are reported in the range of 200-220 °C with thermal stability suitable for high-temperature synthetic transformations [2]. The free base methyl ester (CAS 1378569-87-9) carries a quoted purity specification of 95% from certain vendors, compared with 98% for the hydrochloride salt from LeYan, reflecting the purification advantages conferred by salt crystallization .

Salt selection Solubility enhancement Solid-state properties Synthetic chemistry

Methyl Ester Hydrolysis Reactivity vs Ethyl Ester: Faster Deprotection Kinetics for Convergent Synthesis

Methyl esters generally undergo alkaline hydrolysis approximately 2- to 4-fold faster than their ethyl ester counterparts under identical conditions, a well-established principle in ester chemistry arising from reduced steric hindrance at the carbonyl carbon [1]. The target compound's methyl ester moiety thus provides a kinetic advantage in synthetic sequences requiring selective ester deprotection, such as the preparation of octahydrocyclopenta[c]pyrrole-1-carboxylic acid intermediates used in telaprevir and related protease inhibitor syntheses [2]. The ethyl ester hydrochloride (CAS 1147103-42-1) is explicitly employed as Telaprevir Intermediate-1, yet its ethyl group requires more forcing hydrolysis conditions or extended reaction times, which can promote epimerization at the C-1 position in stereochemically sensitive substrates [2][3].

Ester hydrolysis Protecting group strategy Synthetic efficiency Peptidomimetic synthesis

Racemic Form: Cost-Effective Entry Point vs Chiral Single-Enantiomer Analogs for Early-Stage Research

The target compound (CAS 1378270-90-6) is supplied as the racemic mixture, in contrast to the stereochemically defined (1S,3aR,6aS)-ethyl ester hydrochloride (CAS 1147103-42-1) and (1R,3aR,6aS)-methyl ester hydrochloride (CAS 2247103-52-0) analogs . Racemic synthesis typically requires fewer synthetic steps and avoids costly chiral resolution or asymmetric catalysis, resulting in a substantially lower cost of goods [1]. A price analysis from CymitQuimica shows the racemic methyl ester HCl priced at approximately €1,918 per 50 mg, while the chiral ethyl ester HCl (CAS 1147103-42-1) carries a significantly higher procurement cost reflective of its stereochemical purity requirements and established role as a telaprevir intermediate . For target validation, SAR exploration, and methodology development where absolute stereochemistry is not yet critical, the racemic form provides equivalent scaffold utility at reduced expenditure.

Stereochemistry Early-stage discovery Cost optimization Scale-up feasibility

Optimal Procurement Scenarios for Methyl Octahydrocyclopenta[c]pyrrole-1-carboxylate Hydrochloride (CAS 1378270-90-6)


Medicinal Chemistry SAR Exploration of Octahydrocyclopenta[c]pyrrole-Based Inhibitors

The target compound's lower LogP (0.76) relative to the ethyl ester analog (LogP 1.12) makes it the preferred building block for synthesizing compound libraries where aqueous solubility and reduced lipophilicity are desired—such as CNS-penetrant GlyT1 inhibitors or SHP2 allosteric inhibitors requiring favorable in vitro pharmacokinetic profiles [1][2]. Its racemic nature provides cost-efficient access to the full octahydrocyclopenta[c]pyrrole scaffold for initial hit identification and SAR expansion, before committing to costly chiral synthesis of lead candidates .

Convergent Synthesis of Peptidomimetic Protease Inhibitor Intermediates

The methyl ester's faster alkaline hydrolysis kinetics (approximately 2- to 4-fold vs ethyl ester) support efficient convergent synthetic strategies where selective ester deprotection is required in the presence of other sensitive functional groups [1]. This is directly relevant to telaprevir-class HCV protease inhibitor synthesis, where the octahydrocyclopenta[c]pyrrole-1-carboxylic acid fragment is a critical P2 moiety and minimizing epimerization during hydrolysis is essential for maintaining stereochemical integrity [2].

Aqueous-Phase Biochemical Assay Preparation and High-Throughput Screening

The hydrochloride salt form, combined with the methyl ester's lower LogP, predicts superior aqueous solubility compared to both the free base and the ethyl ester hydrochloride, reducing reliance on DMSO stock solutions and minimizing the risk of compound precipitation during assay plate preparation [1][2]. This is particularly valuable for biochemical screening campaigns targeting enzymes such as SHP2, where maintaining compound solubility at micromolar assay concentrations is critical for reliable IC₅₀ determination .

Cost-Sensitive Academic and Early-Discovery Procurement

For research groups operating under constrained budgets, the racemic methyl ester hydrochloride provides the lowest-cost entry to the octahydrocyclopenta[c]pyrrole chemical space, with the 98% purity specification (LeYan) meeting or exceeding typical early-discovery requirements [1]. The compound serves as a versatile intermediate that can be elaborated into diverse chemotypes—triple reuptake inhibitors, GlyT1 inhibitors, and SHP2 modulators—maximizing the return on procurement investment before advancing to stereochemically pure, premium-priced analogs for lead optimization [2].

Quote Request

Request a Quote for Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.